![molecular formula C15H14FNO2 B4427787 3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B4427787.png)
3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid
Overview
Description
3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid, also known as FMA-MA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzoic acids and is derived from the amino acid phenylalanine. FMA-MA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression and cell growth. By inhibiting HDAC activity, this compound can prevent the growth and division of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases. These effects are thought to be due to the compound's ability to modulate various signaling pathways and enzymes in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid in laboratory experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new anticancer drugs with fewer side effects than traditional chemotherapy treatments. However, there are also limitations to the use of this compound in laboratory experiments, including its complex synthesis process and the need for further research to fully understand its mechanisms of action and potential side effects.
Future Directions
There are several future directions for research on 3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid, including the development of new anticancer drugs based on its structure and mechanism of action. In addition, further investigation is needed to fully understand the compound's potential therapeutic benefits for other diseases and conditions, such as inflammation and autoimmune disorders. Other areas of research could include the optimization of synthesis methods and the development of new analytical techniques for the detection and quantification of this compound in biological samples. Overall, this compound represents a promising area of research with potential applications in a range of fields.
Scientific Research Applications
3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid has been investigated for its potential applications in the field of medicine, particularly in the treatment of cancer. Research studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new anticancer drugs. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic benefits for a range of other diseases and conditions.
properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-4-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-2-5-12(15(18)19)8-14(10)17-9-11-3-6-13(16)7-4-11/h2-8,17H,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGHFVSPDLKNQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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